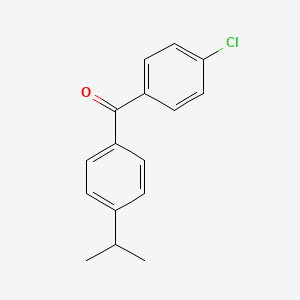
4-Chloro-4'-isopropylbenzophenone
Overview
Description
4-Chloro-4'-isopropylbenzophenone is a useful research compound. Its molecular formula is C16H15ClO and its molecular weight is 258.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Decontamination
Graphene has been studied for its capacity to decontaminate chloro-nitrophenol (a compound structurally related to 4-Chloro-4'-isopropylbenzophenone) from aqueous solutions. This application is significant in industries like pharmaceuticals, herbicides, and pesticides. The process involves adsorption and is influenced by factors such as pH, temperature, and graphene dosage, highlighting the material's potential in water treatment and pollution control (Mehrizad & Gharbani, 2014).
Advanced Material Synthesis
This compound and its derivatives are used in the synthesis of advanced materials. One study demonstrated the successful synthesis of this compound derivatives through a coupling reaction, further exploring their structural characteristics and interactions with metallic ions, indicating potential applications in material science and engineering (Zhang Li, 2000).
Photocyclization for Asymmetric Synthesis
Isopropylbenzophenone derivatives, including this compound, are used in absolute asymmetric photocyclization using a cocrystal approach. This method is crucial in achieving enantioselective synthesis, a fundamental aspect of creating biologically active compounds, and it represents a significant stride in the field of organic chemistry and pharmaceutical development (Koshima et al., 2005).
Polymer Research
This compound is involved in the development of polymers with specific properties. For instance, the synthesis of sulfonated poly(4'-phenyl-2,5-benzophenone) and its copolymers shows potential in creating proton exchange membranes, indicating its importance in energy and environmental applications (Ghassemi et al., 2004).
Advanced Oxidation Processes
Compounds structurally related to this compound are subjects of studies focusing on advanced oxidation processes, crucial for environmental remediation. These processes are vital in degrading pollutants and can provide insights into the treatment of waste containing similar complex organic compounds (Saritha et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as chlorinated benzophenones, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the chlorine atom at the 4’ position of the phenyl ring can perturb the electron distribution of the parent compound, although the nuclear framework remains largely intact . This could potentially influence its interaction with its targets.
Biochemical Pathways
For instance, chlorinated nitrophenols are degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Result of Action
It’s known that similar compounds can have various effects, such as antimicrobial activity .
Action Environment
It’s known that environmental conditions can significantly impact the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
4-Chloro-4’-isopropylbenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 4-Chloro-4’-isopropylbenzophenone may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 4-Chloro-4’-isopropylbenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 4-Chloro-4’-isopropylbenzophenone impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Chloro-4’-isopropylbenzophenone exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . This binding often involves interactions with amino acid residues in the enzyme’s active site. Additionally, 4-Chloro-4’-isopropylbenzophenone can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-4’-isopropylbenzophenone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Chloro-4’-isopropylbenzophenone can degrade into various metabolites, which may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-4’-isopropylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, 4-Chloro-4’-isopropylbenzophenone can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
4-Chloro-4’-isopropylbenzophenone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of 4-Chloro-4’-isopropylbenzophenone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-Chloro-4’-isopropylbenzophenone may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-Chloro-4’-isopropylbenzophenone is an important factor in determining its activity and function . The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRABXVTYMMCJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373978 | |
| Record name | 4-chloro-4'-isopropylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78650-61-0 | |
| Record name | 4-chloro-4'-isopropylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
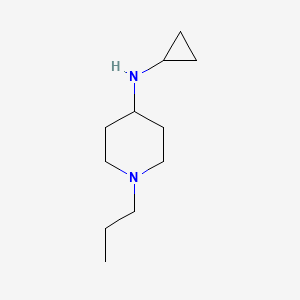

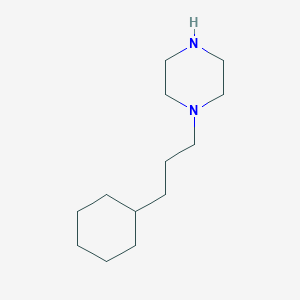
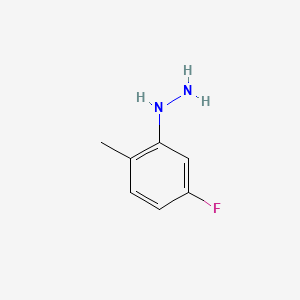

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)

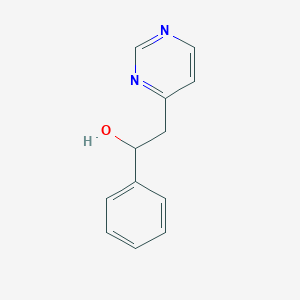
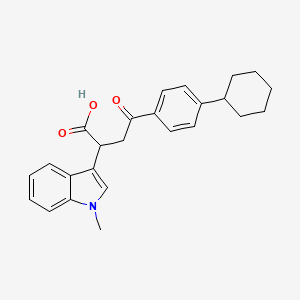
![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)
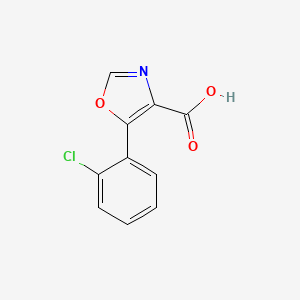

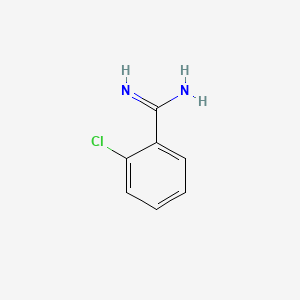
![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)
